

The Discovery and History of MS-245 Oxalate: A Technical Guide

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Compound of Interest		
Compound Name:	MS 245 oxalate	
Cat. No.:	B1662635	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS-245 oxalate is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its discovery as a member of the N1-(benzenesulfonyl)tryptamine class of compounds marked a significant step in the exploration of the 5-HT6 receptor as a therapeutic target for cognitive and neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to MS-245 oxalate. It includes a summary of its binding affinity and selectivity, details of seminal in vivo studies, and a description of the signaling pathways it modulates. While specific pharmacokinetic data for MS-245 is not publicly available, this guide offers a foundational understanding of its biological context for drug development professionals.

Introduction: The Emergence of a Selective 5-HT6 Antagonist

The serotonin 6 (5-HT6) receptor, since its cloning, has been a subject of intense research due to its almost exclusive localization in brain regions associated with learning, memory, and cognition, such as the hippocampus and cortex. Its modulation has been proposed as a therapeutic strategy for a variety of neuropsychiatric conditions. The development of selective ligands for this receptor has been crucial to understanding its physiological roles.



MS-245, chemically known as 5-methoxy-N,N-dimethyl-1-(phenylsulfonyl)-1H-indole-3-ethanamine, emerged from a focused effort to develop potent and selective 5-HT6 receptor antagonists. Its oxalate salt form is commonly used in research settings for its stability and solubility.

Discovery and History

The discovery of MS-245 was a part of a broader investigation into N1-(benzenesulfonyl)tryptamines as a novel class of 5-HT6 antagonists. The foundational work, published by Tsai, Dukat, Slassi, and colleagues in 2000, identified this chemical scaffold as a promising template for achieving high affinity and selectivity for the 5-HT6 receptor. MS-245 was highlighted in this seminal paper for its potent interaction with the human 5-HT6 receptor.

Subsequent studies by researchers such as Pullagurla, Young, and Glennon further characterized the in vivo pharmacological profile of MS-245. These studies, conducted in the mid-2000s, explored its effects on the behavioral actions of nicotine and amphetamine, providing evidence for the role of the 5-HT6 receptor in modulating dopaminergic and cholinergic systems. These findings solidified the importance of MS-245 as a key research tool for dissecting the function of the 5-HT6 receptor in complex neuronal circuits.

Quantitative Data Summary

The following tables summarize the key quantitative data for MS-245 oxalate from pivotal studies.

Table 1: Receptor Binding Affinity and Selectivity of MS-245



Receptor Subtype	Binding Affinity (Ki, nM)	Selectivity vs. 5- HT6	Reference
5-HT6 (human)	2.3	-	[1]
5-HT2A	130	~57-fold	[1]
5-HT2C	23	~10-fold	[1]
5-HT1A	720	~313-fold	[1]
5-HT1B	9,200	~4000-fold	[1]
5-HT1E	4,220	~1835-fold	[1]
5-HT3	2,390	~1039-fold	[1]
5-HT7	600	~261-fold	[1]

Table 2: In Vivo Behavioral Effects of MS-245

Experimental Model	Species	MS-245 Dose	Observed Effect	Reference
(+)- Amphetamine Drug Discrimination	Rat	5.0 mg/kg	Potentiated the stimulus effects of the ED50 dose of amphetamine.	[1]
(-)-Nicotine Drug Discrimination	Rat	5.0 mg/kg	Enhanced the potency of (-)-nicotine.	[2]
(-)-Nicotine- Induced Hypolocomotion	Mouse	15 mg/kg	Potentiated the hypolocomotor actions of (-)-nicotine.	[2]

Signaling Pathways and Mechanism of Action

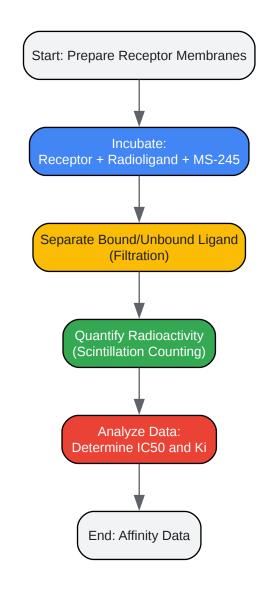


MS-245 exerts its effects by acting as an antagonist at the 5-HT6 receptor. This receptor is constitutively active and positively coupled to adenylyl cyclase through a Gs alpha subunit (G α s). Antagonism by MS-245 blocks the downstream signaling cascade initiated by serotonin or the receptor's basal activity.

Diagram: 5-HT6 Receptor Signaling Pathway









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